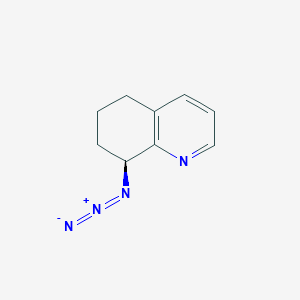

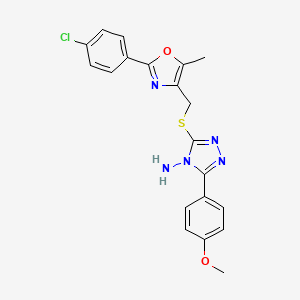

![molecular formula C10H13ClFN B2514946 7-氟-2,3,4,5-四氢-1H-苯并[c]氮杂卓氢氯化物 CAS No. 2097938-75-3](/img/structure/B2514946.png)

7-氟-2,3,4,5-四氢-1H-苯并[c]氮杂卓氢氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

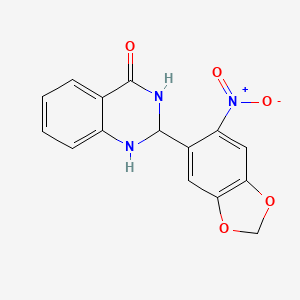

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a compound that has not been directly studied in the provided papers. However, its structural analogs and derivatives have been investigated for various biological activities and properties. For instance, fluorinated derivatives of benzazepines have been prepared with high affinity for dopamine D1 receptors, indicating potential applications in positron emission tomography (PET) imaging for neurological studies . Additionally, the synthesis of related compounds with fluorinated side chains has been explored, showing relevance in receptor affinity and selectivity, particularly as NMDA and α1 receptor antagonists .

Synthesis Analysis

The synthesis of related benzazepine compounds involves various chemical strategies. For example, a stereoselective synthesis of a fluorinated benzazepine was achieved through intramolecular 1,3-dipolar cycloaddition of a nitrone derived from the corresponding aniline . Another synthesis approach yielded a chlorinated benzazepine derivative with high efficiency, utilizing sulfuric acid and optimizing reactant ratios . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride.

Molecular Structure Analysis

The molecular structure of benzazepine derivatives has been characterized using techniques such as X-ray powder diffraction (XRPD). For instance, a fluorinated epoxybenzo[b]azepine was found to crystallize in a monoclinic system with specific unit-cell parameters . Additionally, the isomorphism of hydroxyvinyl benzazepine analogs was studied, revealing variations in unit-cell dimensions and intermolecular interactions, which are not strictly isostructural . These findings provide insights into the structural characteristics that could be expected for the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of benzazepine derivatives can be inferred from their interactions with biological targets. Fluorinated benzazepines have been shown to exhibit selective affinity for dopamine D1 receptors over D2 and 5-HT2 receptors . Furthermore, modifications in the benzazepine structure, such as the introduction of fluorine atoms, have been associated with changes in receptor affinity and selectivity, as well as biological activity, such as antiallodynic effects . These studies suggest that 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride may also undergo specific chemical interactions with biological receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are closely related to their molecular structure. The crystalline properties, such as the space group and unit-cell dimensions, have been determined for some fluorinated analogs . The isomorphism and hydrogen bonding patterns observed in hydroxyvinyl benzazepine analogs provide additional information on the potential physical properties of the compound . These properties are essential for understanding the compound's behavior in various environments and its suitability for pharmaceutical applications.

科学研究应用

晶体结构和同构

研究表明,7-氟-2,3,4,5-四氢-1H-苯并[c]氮杂卓及其类似物表现出同构性,但晶胞尺寸的变化会影响分子间相互作用。这对于理解这些化合物中的晶体堆积和分子相互作用非常重要 (Acosta 等人,2009 年; Blanco 等人,2012 年).

合成方法

研究还集中在 7-氟-2,3,4,5-四氢-1H-苯并[c]氮杂卓的各种衍生物的合成上,重点关注区域选择性形成过程和这些化合物组合生产的潜力。此类合成方法为探索这些化合物的治疗潜力铺平了道路 (Dorogov 等人,2006 年).

超分子结构

对苯并氮杂卓的 7-氟衍生物形成的超分子结构的研究强调了氢键在创建复杂分子排列中的作用。这些研究提供了关于分子结构的细微改变如何显着影响整体晶体堆积和分子组装的见解 (Blanco 等人,2008 年).

潜在治疗应用

对 2,3,4,5-四氢-1H-苯并[b]氮杂卓的 1,7-二取代衍生物的研究显示了抑制人一氧化氮合酶(特别是神经元 NOS)的有希望的方向。这对于开发治疗神经性疼痛等疾病的新疗法具有重要意义,证明了这些化合物的治疗潜力 (Annedi 等人,2012 年).

环化和杂环稠合

进一步的研究探索了苯并氮杂卓酮环与各种杂环单元的环化,展示了一种通用的合成方法来创建具有潜在重要生物活性的新化合物 (Anand 等人,2014 年).

作用机制

安全和危害

属性

IUPAC Name |

7-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-4-3-9-7-12-5-1-2-8(9)6-10;/h3-4,6,12H,1-2,5,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWINHIEUHRJPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=CC(=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

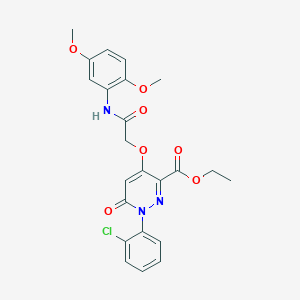

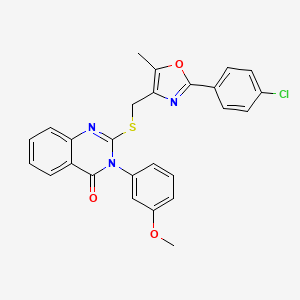

![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)

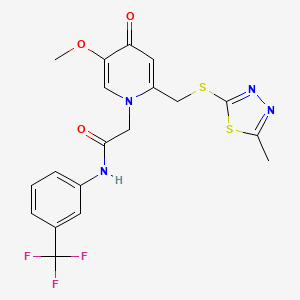

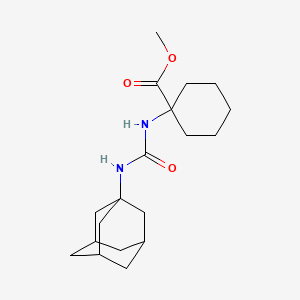

![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)

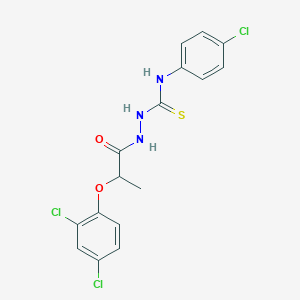

![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)